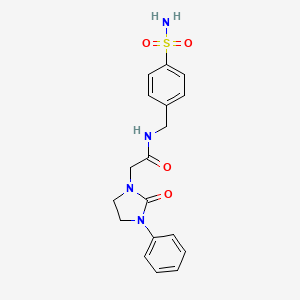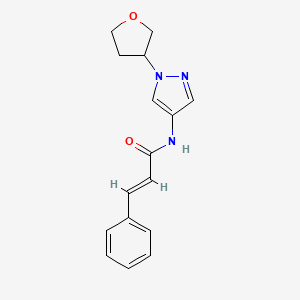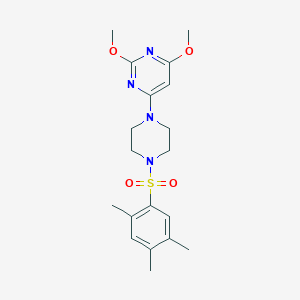![molecular formula C16H20N2O4S2 B2856882 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941977-63-5](/img/structure/B2856882.png)
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H20N2O4S2 and its molecular weight is 368.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tautomeric Behavior and Molecular Conformation
Sulfonamide derivatives, including compounds with structures similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, have been extensively studied for their tautomeric behavior and molecular conformation. These properties are closely related to their pharmaceutical and biological activities. Techniques like infrared and nuclear magnetic resonance spectroscopy have been employed to identify different tautomeric forms of these molecules, providing insights into their potential applications in bioorganic and medicinal chemistry (Erturk, Gumus, Dikmen, & Alver, 2016).
Synthesis and Heterocyclic Compounds Development
The synthesis of sulfonamide derivatives, including those related to the queried compound, has been a subject of significant interest. These studies involve the synthesis of various heterocyclic compounds, highlighting the versatility and potential applications of these derivatives in different scientific fields. For instance, one-pot synthesis methods have been developed to create heterocyclic sulfonamides, demonstrating their potential for efficient and versatile applications (Rozentsveig et al., 2013).
Biological Screening and Molecular Docking Studies
Extensive research has been conducted on the synthesis of sulfonamide derivatives and their biological screening. These compounds, including those with benzodioxane moieties, have been evaluated for their inhibitory activities against various enzymes and bacterial strains. Molecular docking studies have also been carried out to understand the interaction between these inhibitors and target enzymes, providing valuable insights into their potential therapeutic applications (Irshad et al., 2016).
Fluorescent Probe Applications
The fluorescent probe technique has been employed to study compounds structurally related to the queried molecule. This technique has been used for indirect measurements of binding interactions, demonstrating the potential of these compounds in biological and chemical research (Jun et al., 1971).
Development of Reaction-Based Fluorescent Probes
Compounds with structures similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been used in the development of reaction-based fluorescent probes. These probes demonstrate high selectivity and sensitivity, making them suitable for applications in environmental and biological sciences, especially in the detection of thiophenols in water samples (Wang et al., 2012).
Pharmacological Evaluation
Pharmacological evaluation of sulfonamides derivatives, including those based on 1,4-Benzodioxane, has been conducted. These studies focus on understanding the interactions and activities of these compounds against various enzymes, providing insights into their potential therapeutic applications (Irshad, 2018).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-18(2)13(16-4-3-9-23-16)11-17-24(19,20)12-5-6-14-15(10-12)22-8-7-21-14/h3-6,9-10,13,17H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIFRWFGDYBWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2856802.png)

![4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2856805.png)




![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856811.png)

![2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2856813.png)

![N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2856816.png)

